3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one
Description
3-(Azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonylated azepane moiety at position 3 and a chlorine substituent at position 6 of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The substitution pattern on the coumarin scaffold critically influences these activities.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQDBMMQOAJASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The azepane-1-sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The final step involves the chlorination of the chromenone core, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the chromenone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted chromenone derivatives.
Scientific Research Applications
3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one with analogous coumarin derivatives:
*Calculated molecular weight based on formula.
Key Observations:
- Steric and Electronic Effects : The azepane sulfonyl group is bulkier and more polar than benzimidazole or acetyl substituents, which may influence solubility and membrane permeability.
- Thermal Stability : Benzimidazole- and thiazole-substituted coumarins exhibit high melting points (>250°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Spectral Signatures : All compounds show characteristic C=O stretching in IR (~1717–1724 cm⁻¹). The benzimidazole derivative displays distinct aromatic proton signals in ^1H NMR .
SAR Insights :
- Anti-inflammatory Activity : Electron-withdrawing groups (e.g., Cl at position 6) enhance anti-inflammatory effects. Benzimidazole at position 3 improves activity compared to amide-linked analogs .
- Antitumor Potential: Bulky substituents (e.g., pyrazole-thiazole in PTC-15) may target chaperone proteins like HSP90 .
- Crystallographic Utility : Thiazole-substituted coumarins exhibit π-π stacking and hydrogen bonding, making them ideal for studying solid-state interactions .
Biological Activity
3-(azepane-1-sulfonyl)-6-chloro-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The chromenone core is known for its versatility in pharmacological applications, while the azepane-1-sulfonyl modification enhances its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chromenone structure with a sulfonyl group attached to an azepane ring, along with a chlorine atom. This configuration is believed to influence its solubility, stability, and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN O3S |
| Molecular Weight | 319.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzyme activities, modulating various biochemical pathways. In particular, studies suggest that it may act on pathways involved in inflammation and cancer progression.
Potential Targets:
- Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptors : It could interact with cell surface receptors that play roles in cell signaling related to cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.
Case Study : A study conducted on human gastric cancer cells demonstrated that the compound caused significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The IC50 values reported were around 5 µM, indicating potent activity against these cells .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate conditions like arthritis or other inflammatory diseases.
Comparative Analysis
When compared to similar compounds such as 3-(azepane-1-sulfonyl)benzoic acid and 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid, this compound shows enhanced biological activity due to the unique combination of the chromenone scaffold and the azepane sulfonamide moiety.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5 | Anticancer |
| 3-(azepane-1-sulfonyl)benzoic acid | 15 | Anticancer |
| 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid | 10 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
